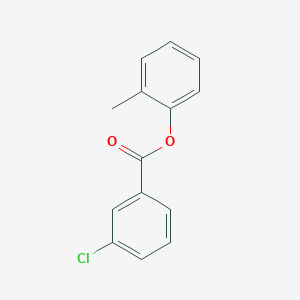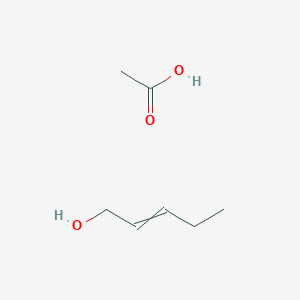
Acetic acid;pent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;pent-2-en-1-ol, also known as (Z)-pent-2-en-1-yl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and pent-2-en-1-ol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid;pent-2-en-1-ol can be synthesized through the esterification reaction between acetic acid and pent-2-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+CH3CH2CH=CHCH2OH→CH3COOCH2CH=CHCH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common .
化学反応の分析
Types of Reactions
Acetic acid;pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Produces pent-2-enal or pent-2-enoic acid.
Reduction: Produces pent-2-en-1-ol and acetic acid.
Substitution: Produces various substituted esters depending on the nucleophile used
科学的研究の応用
Acetic acid;pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes .
作用機序
The mechanism of action of acetic acid;pent-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering specific signaling pathways. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis .
類似化合物との比較
Similar Compounds
Pent-2-en-1-ol: The alcohol precursor to the ester.
Acetic acid: The acid precursor to the ester.
Butyl acetate: Another ester with similar applications in fragrances and flavors.
Uniqueness
Acetic acid;pent-2-en-1-ol is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its unsaturated bond also allows for additional chemical reactivity compared to saturated esters .
特性
CAS番号 |
10500-10-4 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
acetic acid;pent-2-en-1-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h3-4,6H,2,5H2,1H3;1H3,(H,3,4) |
InChIキー |
LWAOWUMKPNLUAH-UHFFFAOYSA-N |
正規SMILES |
CCC=CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



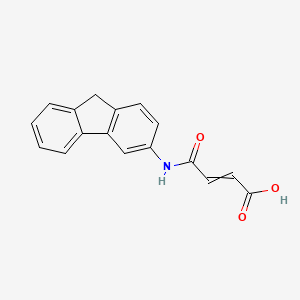
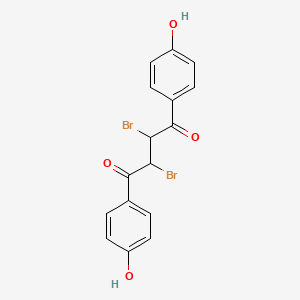
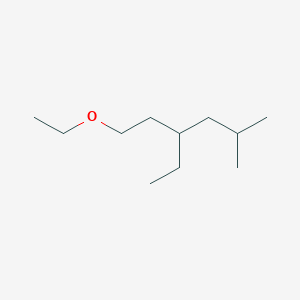
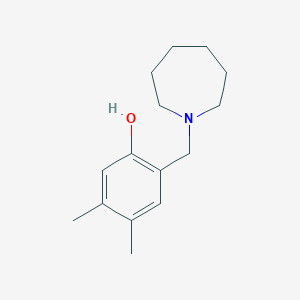
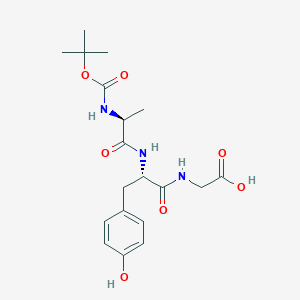
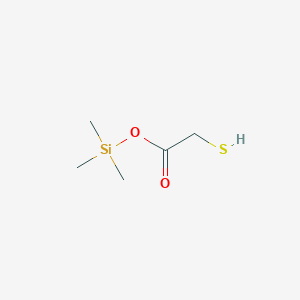
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
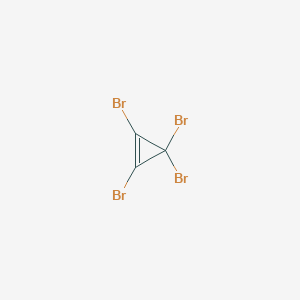
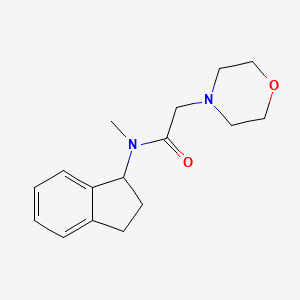
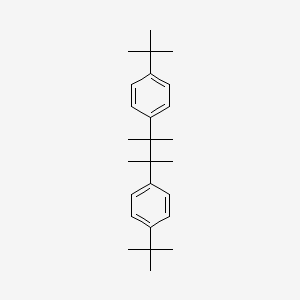
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
